molecular formula C24H22N4O5 B11580642 (2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

Cat. No.: B11580642
M. Wt: 446.5 g/mol
InChI Key: CMUKXQUFMMIWQT-DTQAZKPQSA-N
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Description

(2E)-2-CYANO-3-[2-(2-METHOXYPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-3-[2-(2-METHOXYPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the cyano group and the methoxyphenoxy substituent. The final step involves the formation of the enamide linkage with the oxolan-2-ylmethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-3-[2-(2-METHOXYPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under mild conditions using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxyphenoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.

    Medicine: Potential therapeutic applications include its use as an anti-cancer or anti-inflammatory agent.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-3-[2-(2-METHOXYPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-2-CYANO-3-[2-(2-METHOXYPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE lies in its combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H22N4O5

Molecular Weight

446.5 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C24H22N4O5/c1-31-19-8-2-3-9-20(19)33-23-18(24(30)28-11-5-4-10-21(28)27-23)13-16(14-25)22(29)26-15-17-7-6-12-32-17/h2-5,8-11,13,17H,6-7,12,15H2,1H3,(H,26,29)/b16-13+

InChI Key

CMUKXQUFMMIWQT-DTQAZKPQSA-N

Isomeric SMILES

COC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NCC4CCCO4

Canonical SMILES

COC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NCC4CCCO4

Origin of Product

United States

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